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Compound of Interest

Compound Name: (+)-Atuveciclib

Cat. No.: B605681 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive resource for improving the oral bioavailability of BAY-

1143572 (Atuveciclib) formulations. The information is presented in a question-and-answer

format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is BAY-1143572 and what is its mechanism of action?

A1: BAY-1143572, also known as Atuveciclib, is a potent and highly selective oral inhibitor of

Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription

elongation factor b (P-TEFb) complex. By inhibiting CDK9, BAY-1143572 prevents the

phosphorylation of the C-terminal domain of RNA polymerase II, which is crucial for the

transcription of many cancer-related genes. This leads to the suppression of anti-apoptotic

proteins and the induction of apoptosis in cancer cells.

Q2: What is the reported oral bioavailability of BAY-1143572?

A2: In preclinical studies involving rats, BAY-1143572 has demonstrated a significantly

improved oral bioavailability of 54%.[1]

Q3: What are the main challenges in formulating BAY-1143572 for oral administration?
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A3: Like many kinase inhibitors, BAY-1143572 is a poorly water-soluble compound. This low

aqueous solubility can be a significant hurdle to achieving adequate oral absorption and,

consequently, optimal therapeutic efficacy. The formulation must be designed to enhance the

dissolution and absorption of the drug in the gastrointestinal tract.

Q4: What are some general strategies to improve the oral bioavailability of poorly soluble drugs

like BAY-1143572?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly

soluble drugs. These include:

Particle size reduction: Techniques like micronization and nanosizing increase the surface

area of the drug, which can improve its dissolution rate.

Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility.

Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems

(SEDDS) can improve the solubility and absorption of lipophilic drugs.

Use of solubilizing excipients: Co-solvents, surfactants, and complexing agents (e.g.,

cyclodextrins) can be used to increase the drug's solubility in the formulation.

Salt formation: Creating a more soluble salt form of the drug can improve its dissolution.

Troubleshooting Guide
Issue 1: Low or variable oral bioavailability in preclinical studies.

Possible Cause 1: Poor drug dissolution in the gastrointestinal tract.

Solution: Consider reformulating BAY-1143572 using a solubility-enhancing technique. For

example, a lipid-based formulation or a solid dispersion could improve its dissolution rate

and extent. The choice of excipients is critical. For instance, creating a lipophilic salt of a

kinase inhibitor and incorporating it into a lipid-based formulation has been shown to

increase oral absorption.

Possible Cause 2: Inadequate formulation for the specific animal model.
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Solution: The gastrointestinal physiology can vary between species. Ensure the chosen

formulation and vehicle are appropriate for the animal model being used. For example, a

simple suspension in an aqueous vehicle may not be sufficient. Consider using a solution

with co-solvents or a lipid-based system. A reported successful formulation for in vivo

studies in rats is a solution containing PEG300, Tween80, and ddH2O.[1] Another option is

a suspension in corn oil.[1]

Possible Cause 3: First-pass metabolism.

Solution: While BAY-1143572 has been reported to not significantly inhibit cytochrome

P450 activity, it's important to characterize its metabolic profile.[1] If first-pass metabolism

is identified as a significant barrier, strategies such as co-administration with a metabolic

inhibitor (in a research setting) or chemical modification of the drug (during drug

development) could be explored.

Issue 2: Inconsistent results between different batches of the same formulation.

Possible Cause 1: Variability in the physical properties of the drug substance.

Solution: Ensure consistent particle size distribution, crystallinity, and purity of the BAY-

1143572 active pharmaceutical ingredient (API) across batches. Changes in these

properties can significantly impact dissolution and bioavailability.

Possible Cause 2: Issues with formulation preparation.

Solution: Standardize the formulation preparation process. This includes factors such as

the order of addition of excipients, mixing speed and time, and temperature. For

suspensions, ensure uniform particle dispersion. For solutions, ensure the drug is fully

dissolved.

Issue 3: Difficulty in preparing a stable and homogeneous formulation.

Possible Cause 1: Drug precipitation out of solution.

Solution: If using a solution-based formulation, ensure that the drug remains solubilized

over the duration of the study. This may require adjusting the co-solvent/surfactant ratio or
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exploring different excipients. It is often recommended to use freshly prepared solutions

for dosing.

Possible Cause 2: Inhomogeneous suspension.

Solution: For suspensions, use appropriate suspending agents (e.g., carboxymethyl

cellulose sodium) and ensure adequate mixing to achieve a uniform dispersion. The

particle size of the API is also a critical factor in maintaining a stable suspension.

Data Presentation
Table 1: Physicochemical and In Vitro Properties of BAY-1143572 and a Precursor Compound

Property BAY-958 (Precursor) BAY-1143572 (Atuveciclib)

Aqueous Solubility (pH 6.5) 11 mg/L 479 mg/L

Caco-2 Permeability (Papp

A→B)
22 nm/s 35 nm/s

Efflux Ratio (B→A / A→B) 15 6

CDK9/CycT1 IC50 Not specified 13 nM

Data sourced from: Identification of Atuveciclib (BAY 1143572), the First Highly Selective,

Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats

Parameter BAY-958 (Precursor) BAY-1143572 (Atuveciclib)

Blood Clearance (CLb) 0.5 L/h/kg 1.1 L/h/kg

Volume of Distribution (Vss) 1.4 L/kg 1.0 L/kg

Half-life (t1/2) 0.7 h Not specified

Oral Bioavailability (F) 10% 54%
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Data sourced from: Identification of Atuveciclib (BAY 1143572), the First Highly Selective,

Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer.

Experimental Protocols
Protocol 1: Preparation of an Oral Solution Formulation of BAY-1143572

This protocol is based on a formulation described for in vivo studies.[1]

Materials:

BAY-1143572 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween80

Deionized water (ddH2O)

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

1. Prepare a stock solution of BAY-1143572 in DMSO (e.g., 77 mg/mL). Ensure the DMSO is

fresh as moisture can reduce solubility.[1]

2. To prepare 1 mL of the final dosing solution, add 50 µL of the clarified DMSO stock

solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

3. Mix thoroughly by vortexing until the solution is clear.

4. Add 50 µL of Tween80 to the mixture.

5. Vortex again until the solution is clear and homogeneous.
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6. Add 500 µL of ddH2O to bring the final volume to 1 mL.

7. Vortex thoroughly one final time.

8. It is recommended to use the mixed solution immediately for optimal results.[1]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting an in vivo pharmacokinetic study.

Animals:

Male Wistar rats (or other appropriate strain)

Animals should be acclimatized for at least one week before the experiment.

Dosing:

Administer the prepared BAY-1143572 formulation orally via gavage at the desired dose.

Include a control group that receives the vehicle only.

For bioavailability determination, an intravenous (IV) dosing group is also required.

Blood Sampling:

Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time

points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

Plasma Preparation:

Centrifuge the blood samples to separate the plasma.

Store the plasma samples at -80°C until analysis.

Bioanalysis:
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Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to

quantify the concentration of BAY-1143572 in the plasma samples.

Pharmacokinetic Analysis:

Use the plasma concentration-time data to calculate key pharmacokinetic parameters

(e.g., AUC, Cmax, Tmax, half-life, and oral bioavailability) using non-compartmental

analysis software.
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Caption: Simplified signaling pathway of CDK9 inhibition by BAY-1143572.
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Caption: Workflow for developing an oral formulation of BAY-1143572.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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